3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate

Drug metabolism Sulfotransferase enzymology Phase II conjugation

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (CAS 94840-68-3), commonly designated N-acetylserotonin sulfate (SNAS), is a phase II sulfated conjugate of N-acetylserotonin belonging to the N-acetyl-2-arylethylamine class of organic compounds. With a molecular formula of C₁₂H₁₄N₂O₅S, a monoisotopic mass of 298.0623 Da, and an ACD/LogD (pH 7.4) of -4.17, this compound is a highly hydrophilic, essentially neutral metabolite (predicted pKa indicating weak basicity) detected in human blood and urine.

Molecular Formula C12H14N2O5S
Molecular Weight 298.32 g/mol
CAS No. 94840-68-3
Cat. No. B15204684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate
CAS94840-68-3
Molecular FormulaC12H14N2O5S
Molecular Weight298.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=C1C=C(C=C2)OS(=O)(=O)O
InChIInChI=1S/C12H14N2O5S/c1-8(15)13-5-4-9-7-14-12-3-2-10(6-11(9)12)19-20(16,17)18/h2-3,6-7,14H,4-5H2,1H3,(H,13,15)(H,16,17,18)
InChIKeyUCAJZNVFRVLULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (CAS 94840-68-3) — N-Acetylserotonin Sulfate Procurement & Selection Guide for Metabolomics and Analytical Reference Standards


3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (CAS 94840-68-3), commonly designated N-acetylserotonin sulfate (SNAS), is a phase II sulfated conjugate of N-acetylserotonin belonging to the N-acetyl-2-arylethylamine class of organic compounds [1]. With a molecular formula of C₁₂H₁₄N₂O₅S, a monoisotopic mass of 298.0623 Da, and an ACD/LogD (pH 7.4) of -4.17, this compound is a highly hydrophilic, essentially neutral metabolite (predicted pKa indicating weak basicity) detected in human blood and urine [1]. It is biosynthesized via sulfotransferase-mediated conjugation of N-acetylserotonin and functions as a urinary biomarker in melatonin metabolism studies, radiation exposure metabolomics, and dietary walnut consumption fingerprinting [1][2].

Why N-Acetylserotonin Sulfate (CAS 94840-68-3) Cannot Be Replaced by N-Acetylserotonin, N-Acetylserotonin Glucuronide, or 6-Hydroxymelatonin Sulfate in Analytical and Metabolic Studies


Substituting N-acetylserotonin sulfate with its unsulfated parent N-acetylserotonin (NAS, CAS 1210-83-9), the alternative phase II conjugate N-acetylserotonin glucuronide (GNAS), or the principal melatonin metabolite 6-hydroxymelatonin sulfate (SaMT) introduces critical errors at three levels. First, the sulfate moiety fundamentally alters physicochemical properties: NAS sulfate exhibits an ACD/LogD (pH 7.4) of -4.17 versus a LogP of ~0.66 for unsulfated NAS, a ~4.8 log unit shift that determines whether the compound partitions into aqueous compartments for renal excretion or retains membrane permeability for receptor interactions [1]. Second, the enzymatic route of formation is isoform-specific: NAS sulfation is predominantly catalyzed by SULT1C4, whereas 6-hydroxymelatonin sulfation proceeds via SULT1A1, meaning that metabolic flux through each pathway is differentially regulated and cannot be inferred from one conjugate to the other [2]. Third, the metabolic origin differs: SNAS is a minor metabolite of exogenous melatonin and a product of platelet serotonin metabolism, whereas SaMT is the principal metabolite of both endogenous and exogenous melatonin and exhibits a diurnal rhythm that SNAS lacks [3]. Using the wrong conjugate as an analytical standard or biomarker proxy therefore generates data that are neither quantitatively nor qualitatively interchangeable.

Quantitative Differential Evidence for 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (CAS 94840-68-3) Against Closest Analogs


SULT1C4 Is the Predominant Human Sulfotransferase for NAS Sulfation, Whereas SULT1A1 Dominates 6-Hydroxymelatonin Sulfation — Implications for In Vitro Metabolite Generation

Luo et al. (2016) conducted a systematic screening of all 13 known human cytosolic sulfotransferase (SULT) isoforms for activity toward N-acetylserotonin (NAS), 6-hydroxymelatonin (6-OH-Mel), and 4-hydroxyramelteon. Among the panel, SULT1C4 exhibited the strongest sulfating activity toward NAS, whereas SULT1A1 displayed the strongest activity in catalyzing the sulfation of 6-OH-Mel and 4-hydroxyramelteon. Kinetic parameters (Km and Vmax) were determined for each enzyme-substrate pair, and a metabolic labeling study using [³⁵S]sulfate confirmed the generation and release of [³⁵S]sulfated NAS by HepG2 human hepatoma cells and Caco-2 human colon adenocarcinoma cells. Of four human organ samples tested, small intestine and liver cytosols displayed considerably higher NAS-sulfating activities than those of lung and kidney [1]. This enzyme specificity means that NAS sulfate (SNAS) and 6-hydroxymelatonin sulfate (SaMT) are produced by distinct, non-redundant sulfation pathways.

Drug metabolism Sulfotransferase enzymology Phase II conjugation

SNAS Is a Minor Metabolite of Exogenous Melatonin but Not a Significant Metabolite of Endogenous Melatonin, Unlike 6-Sulfatoxy Melatonin Which Reflects Both

Di et al. (1999) developed the first radioimmunoassay (RIA) for 5-sulphatoxy N-acetyl-serotonin (SNAS) and applied it alongside RIAs for melatonin and 6-sulphatoxy melatonin (SaMT) to determine the metabolic origin of endogenous SNAS. Their results demonstrated that (a) endogenous SNAS values increased with blood collection procedures that elevated serotonin levels, unlike endogenous SaMT; (b) endogenous SNAS concentrations in urine and platelet-poor plasma were approximately equivalent to those of endogenous SaMT, but unlike SaMT, SNAS did not exhibit a diurnal rhythm; and (c) SNAS was confirmed as a minor metabolite of orally ingested exogenous melatonin. The authors concluded that SNAS is a minor metabolite of exogenous melatonin but is not a significant metabolite of endogenous melatonin, with endogenous SNAS principally deriving from platelet serotonin rather than from pineal melatonin [1]. This finding was corroborated by Young et al. (1985), who concluded that SNAS is a minor metabolite of exogenous melatonin but not a significant metabolite of endogenous melatonin [2].

Melatonin metabolism Endogenous vs. exogenous biomarker Circadian rhythm

N-Acetylserotonin Sulfate and 6-Hydroxymelatonin Sulfate Together Account for Over 90% of Total Urinary Melatonin Metabolites in Humans, with Pronounced Species- and Tissue-Specific Sulfation Rates

Tian et al. (2015) characterized melatonin (Mel) sulfation using human organ cytosols (liver, lung, kidney, small intestine, and brain), liver cytosols from five animal species, and cDNA-expressed human SULT isoforms. They reported that 6-hydroxymelatonin-sulfate (S-O-Mel) and N-acetylserotonin sulfate (S-NAS) are the most abundant melatonin metabolites, together accounting for over 90% of total Mel metabolites in humans. SULT isoforms 1A1, 1A2, 1A3, 1B1, and 1E1 all exhibited metabolic activity toward Mel, with SULT1A1 identified as the major enzyme responsible for Mel sulfation based on kinetic parameters (Km and Vmax), chemical inhibition, correlation analysis, and molecular docking. Total intrinsic clearance rates of Mel sulfation ranked as: monkey > rat > dog > human > pig > mouse. Critically, brain tissue contained a very low reaction rate for Mel sulfation compared to liver, lung, kidney, and small intestine, and organ cytosols from females exhibited higher sulfation activity than those from males [1].

Melatonin metabolism Species differences in sulfation Organ-specific metabolism

N-Acetylserotonin Sulfate Is a Verified Urinary Biomarker of Ionizing Radiation Exposure in Nonhuman Primates, Discriminating Across a Dose Range of 1.0–8.5 Gy

Pannkuk et al. (2012) applied ultra-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) to identify urinary biomarkers of ⁶⁰Co γ-radiation exposure in a nonhuman primate total-body-irradiation model (n = 6 per cohort; sham, 1.0, 3.5, 6.5, or 8.5 Gy at 0.55 Gy/min). By multivariate data analysis, 13 biomarkers of radiation exposure were discovered: N-acetyltaurine, isethionic acid, taurine, xanthine, hypoxanthine, uric acid, creatine, creatinine, tyrosol sulfate, 3-hydroxytyrosol sulfate, tyramine sulfate, N-acetylserotonin sulfate, and adipic acid. N-Acetylserotonin sulfate was among the sulfate-conjugated biomarkers that discriminated radiation-exposed from sham-treated animals, alongside tyrosol sulfate, 3-hydroxytyrosol sulfate, and tyramine sulfate [1]. Notably, the unsulfated parent N-acetylserotonin was not among the identified biomarkers, indicating that the sulfate conjugate specifically contributes to the radiation-induced urinary signature.

Radiation metabolomics Biodosimetry Urinary biomarker discovery

Sulfate Conjugation Shifts ACD/LogD by ~4.8 Log Units Relative to Unsulfated N-Acetylserotonin, Fundamentally Altering Aqueous Solubility, Membrane Permeability, and Analytical Extraction Behavior

The sulfate ester moiety dramatically alters the physicochemical profile of N-acetylserotonin. Predicted properties from the ACD/Labs Percepta Platform (via ChemSpider) indicate an ACD/LogD (pH 7.4) of -4.17 for N-acetylserotonin sulfate . This contrasts with a reported LogP of approximately 0.66 for unsulfated N-acetylserotonin [1], representing a net shift of ~4.8 log units from moderate lipophilicity to strong hydrophilicity. The negative LogD value reflects complete ionization of the sulfate group at physiological pH, rendering the compound predominantly water-soluble and poorly membrane-permeable. CymitQuimica corroborates that the sulfate group modifies the compound's properties, increasing water solubility and stability relative to the parent NAS . This LogD shift has direct practical implications: NAS sulfate partitions into aqueous phases during liquid-liquid extraction, requires different solid-phase extraction (SPE) sorbents than unsulfated NAS, and exhibits distinct chromatographic retention on reversed-phase LC columns.

Physicochemical properties LogD/LogP Sample preparation

Procurement-Driven Application Scenarios for 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate (CAS 94840-68-3)


Quantitative LC-MS/MS Reference Standard for Comprehensive Melatonin Metabolic Profiling in Human Urine and Plasma

In human melatonin metabolism studies, S-NAS and S-O-Mel together account for over 90% of total urinary melatonin metabolites [1]. A validated quantitative LC-MS/MS method for melatonin metabolism must therefore include N-acetylserotonin sulfate as a calibrated reference standard. Procuring this compound as a characterized analytical standard (≥95% purity, with certificate of analysis documenting monoisotopic mass 298.0623 Da and chromatographic retention data) is essential for generating accurate molar quantification. The compound's ACD/LogD of -4.17 necessitates anion-exchange or mixed-mode solid-phase extraction rather than simple reversed-phase cleanup, and its chromatographic separation from the isobaric N-acetylserotonin glucuronide (same nominal mass) must be verified. Laboratories that substitute the unsulfated NAS as a surrogate standard will systematically underestimate or misidentify the sulfated conjugate fraction, compromising the >90% coverage required for complete melatonin metabolic mapping [2].

Radiation Biodosimetry Multi-Analyte Panel Development for Ionizing Radiation Exposure Triage

N-Acetylserotonin sulfate is one of 13 verified urinary biomarkers that discriminate ionizing radiation exposure across a dose range of 1.0–8.5 Gy in the nonhuman primate model, the most translationally relevant animal model for human radiation biodosimetry [1]. For laboratories developing targeted UHPLC-MS/MS or LC-QTOFMS biodosimetry panels, this compound must be included alongside tyrosol sulfate, 3-hydroxytyrosol sulfate, and tyramine sulfate to replicate the validated biomarker signature. Procurement of the authentic sulfate conjugate — rather than the unsulfated parent NAS, which was not identified as a radiation biomarker — is critical because the sulfate moiety is essential for the urinary excretion kinetics that enable radiation exposure classification. The compound should be sourced with sufficient purity for inclusion in a multi-analyte calibration curve spanning anticipated urinary concentration ranges in irradiated versus sham-treated subjects.

Discrimination of Exogenous Melatonin Administration from Endogenous Pineal Melatonin Production in Clinical and Anti-Doping Studies

Unlike 6-sulfatoxy melatonin (SaMT), which is the principal metabolite of both endogenous and exogenous melatonin and exhibits a robust diurnal rhythm, N-acetylserotonin sulfate (SNAS) is a minor metabolite of exogenous melatonin only and does not follow a circadian pattern; its endogenous form derives from platelet serotonin rather than pineal melatonin [1]. This differential metabolic origin makes SNAS a uniquely informative biomarker for distinguishing exogenous melatonin intake from endogenous production. Clinical research organizations, forensic toxicology laboratories, and anti-doping agencies evaluating melatonin pharmacokinetics or investigating potential melatonin abuse can procure SNAS as a reference standard to develop RIA or LC-MS/MS methods that specifically detect exogenous melatonin use. The absence of diurnal rhythmicity in SNAS, unlike SaMT, simplifies sampling protocols — a single spot urine collection suffices rather than timed serial sampling.

In Vitro Enzymatic Synthesis of NAS Sulfate Using Recombinant SULT1C4 for Metabolite Reference Material Production

For organizations producing in-house metabolite reference materials, the finding that SULT1C4 is the predominant SULT isoform for NAS sulfation — not SULT1A1, which dominates 6-hydroxymelatonin sulfation — is operationally critical [1]. Laboratories attempting to generate N-acetylserotonin sulfate by incubating NAS with commercially available pooled human liver S9 or recombinant SULT1A1 will achieve negligible conversion; instead, recombinant SULT1C4 must be sourced. The metabolic labeling protocol validated in HepG2 and Caco-2 cells using [³⁵S]sulfate provides a proven framework for radiolabeled or stable-isotope-labeled NAS sulfate production. Procuring the target compound as an authenticated reference standard first enables verification of the in-house synthesis product by matching retention time, accurate mass (298.0623 Da monoisotopic), and fragmentation pattern before scaling up production.

Quote Request

Request a Quote for 3-(2-Acetamidoethyl)-1H-indol-5-yl hydrogen sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.